N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide
Description
N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide is a synthetic benzofuran-acetamide derivative characterized by a fluorine-substituted benzoyl group at the 2-position of the benzofuran core and an acetamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10(20)19-15-13-4-2-3-5-14(13)22-17(15)16(21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETFSEWOGTVJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzoyl chloride, which is then reacted with benzofuran under specific conditions to form the intermediate compound. This intermediate is subsequently treated with acetamide to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide typically involves:
- Starting Materials: The compound is synthesized from 4-fluorobenzoyl chloride and benzofuran derivatives.
- Reaction Conditions: A common synthetic route includes the use of triethylamine as a base and acetic anhydride for acetylation. The reaction conditions are optimized to enhance yield and purity through techniques like recrystallization and chromatography.
Chemical Properties:
- Molecular Formula: C16H14FNO2
- Molecular Weight: 273.29 g/mol
- Solubility: Soluble in organic solvents, with limited solubility in water.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases.
- Anticancer Activity: Research has indicated that compounds structurally similar to this compound demonstrate significant anti-oncogenic activity. In vitro tests have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology .
Biological Applications
The compound serves as a biochemical probe to study enzyme interactions:
- Enzyme Modulation: It can interact with specific enzymes or receptors, potentially modulating their activity. This interaction is crucial for understanding the biochemical pathways involved in disease processes.
Material Science
In industrial applications, this compound is utilized in developing new materials:
- Polymer Development: The compound can serve as a building block for synthesizing polymers with tailored properties, enhancing material performance in various applications.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related compounds, this compound was included in a panel of tests against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme modulation demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. The results showed a marked change in enzyme activity when treated with varying concentrations of this compound, highlighting its role as a biochemical probe .
Mechanism of Action
The mechanism of action of N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
The benzofuran-acetamide scaffold allows for variations in substituents on the benzoyl ring and the acetamide side chain. Key analogs and their pharmacological profiles are summarized below:
Table 1: Structural and Pharmacological Comparison of Benzofuran-Acetamide Derivatives
| Compound Name | Substituent (Benzoyl) | Acetamide Side Chain | ED50 (mmol/kg) | ALD50 (mmol/kg) | Relative Potency (vs. Phenytoin) |
|---|---|---|---|---|---|
| N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide | 4-Fluoro | -NHCOCH3 (base structure) | Not reported | Not reported | Not reported |
| 5i : N-(2-(4-Cl-benzoyl)-benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide | 4-Chloro | Cyclohexyl(methyl)amino | 0.055 | 1.675 | 0.74 |
| 5c : N-(2-(4-Cl-benzoyl)-benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide | 4-Chloro | 4-Methylpiperidin-1-yl | 0.064 | 1.604 | 0.72 |
| 5f : N-(2-(4-Cl-benzoyl)-benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide | 4-Chloro | 4-(Furan-2-carbonyl)-piperazin-1-yl | 0.259 | Not reported | 0.16 |
| 4k : N-(2-benzoylbenzofuran-3-yl)-2-(dicyclohexylamino)-acetamide | Benzoyl (unsubstituted) | Dicyclohexylamino | 0.084 | Not reported | 0.21 |
Key Observations:
Substituent Effects on Benzoyl Ring: 4-Chloro derivatives (e.g., 5i, 5c) exhibit higher anticonvulsant potency (relative potency 0.72–0.74) compared to unsubstituted benzoyl analogs (e.g., 4k: relative potency 0.21). This is attributed to increased lipophilicity (log P), enhancing blood-brain barrier penetration . Fluoro vs. However, its electronegativity could improve target engagement via hydrogen bonding.
Acetamide Side Chain Modifications :
Mechanistic Insights
Pharmacophore mapping studies suggest that benzofuran-acetamide derivatives share mechanistic similarities with phenytoin, a sodium channel blocker. The acetamide side chain and aromatic benzofuran-benzoyl system mimic the hydantoin ring of phenytoin, facilitating interaction with voltage-gated sodium channels . Fluorine’s electron-withdrawing effect may stabilize the amide bond, prolonging metabolic half-life compared to chloro analogs.
Toxicity and Selectivity
- Neurotoxicity : Chloro-substituted derivatives (e.g., 5i, 5c) show ALD50 values >1.6 mmol/kg, indicating moderate safety margins. In contrast, unsubstituted benzoyl analogs (e.g., 4k) exhibit higher neurotoxicity despite similar ED50 values, suggesting substituent-dependent off-target effects .
- Fluoro Analog Considerations : Fluorine’s metabolic stability (resistance to cytochrome P450 oxidation) may reduce hepatotoxicity but requires empirical validation.
Biological Activity
N-[2-(4-Fluoro-benzoyl)-benzofuran-3-yl]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a 4-fluorobenzoyl group and an acetamide moiety. This unique structure may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It is hypothesized that this compound may inhibit enzymes involved in cancer cell proliferation and survival pathways, similar to other benzofuran derivatives.
- Receptor Modulation : The compound may act on receptors associated with tumor growth, potentially leading to antiproliferative effects.
Anticancer Activity
Several studies have investigated the anticancer potential of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound could exhibit selective cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Similar Benzofuran Derivative | MCF-7 (Breast) | 8.0 |
Antimicrobial Activity
The antimicrobial properties of related compounds suggest that this compound may also possess activity against bacterial and fungal strains. Preliminary studies indicate effective inhibition against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzofuran core significantly influence the biological activity of the compound. For example, the presence of electron-withdrawing groups such as fluorine enhances potency by improving binding affinity to target proteins.
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity in A549 lung cancer cells, with an IC50 value comparable to established chemotherapeutics.
- In Vivo Studies : Animal models treated with benzofuran derivatives showed reduced tumor size and improved survival rates, indicating potential therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
